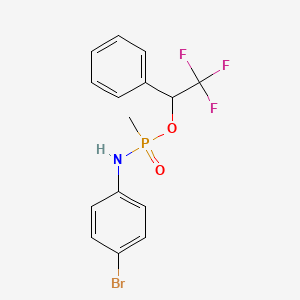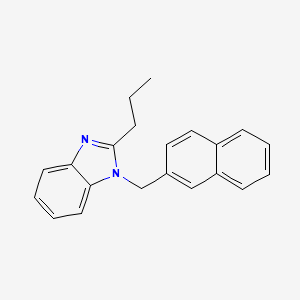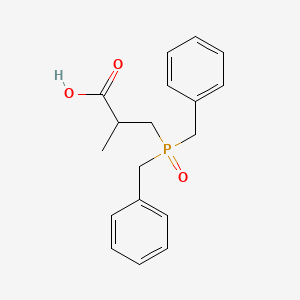![molecular formula C14H19N3O3S B6118249 1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6118249.png)
1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. This compound is also known as SB 216763 and is primarily used as a selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in regulating various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been linked to several therapeutic benefits, including the treatment of neurodegenerative diseases, cancer, and diabetes.
Mécanisme D'action
SB 216763 works by binding to the ATP-binding site of GSK-3, thereby inhibiting its enzymatic activity. This inhibition leads to the activation of downstream signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, which are involved in various cellular processes, such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
SB 216763 has been shown to have several biochemical and physiological effects in various cell types and animal models. For example, this compound has been shown to increase glycogen synthesis in hepatocytes, improve glucose tolerance in diabetic mice, and reduce β-amyloid accumulation in the brains of Alzheimer's disease mouse models. SB 216763 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of SB 216763 is its high selectivity for GSK-3, which minimizes off-target effects. This compound is also relatively stable and can be easily synthesized and purified in large quantities. However, one of the limitations of SB 216763 is its relatively low potency compared to other GSK-3 inhibitors, which may require higher concentrations to achieve the desired effects. Additionally, the effects of SB 216763 may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several potential future directions for the use of SB 216763 in scientific research. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used to study the role of this enzyme in various diseases and conditions. Another potential direction is the investigation of the effects of GSK-3 inhibition on stem cell differentiation and regeneration. Additionally, the use of SB 216763 in combination with other drugs or therapies may have synergistic effects in the treatment of various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of SB 216763 involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 4-methylpiperazine to produce the desired compound. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
SB 216763 has been extensively used in scientific research to study the role of GSK-3 in various physiological and pathological processes. For example, this compound has been used to investigate the role of GSK-3 in the regulation of insulin signaling and glucose metabolism, as well as in the development of Alzheimer's disease and other neurodegenerative disorders. SB 216763 has also been used to study the effects of GSK-3 inhibition on the proliferation and differentiation of cancer cells.
Propriétés
IUPAC Name |
1-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-15-5-7-17(8-6-15)21(19,20)12-3-4-13-11(9-12)10-14(18)16(13)2/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWERQDAEJIOSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B6118167.png)
![6-methyl-2-({2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}thio)-4-pyrimidinol](/img/structure/B6118174.png)
![4,4,4-trifluoro-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B6118178.png)
![[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B6118180.png)
![N-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6118190.png)

![N-(2,4-dichlorobenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6118198.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6118204.png)
![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6118205.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6118221.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6118239.png)
![6-(4-ethoxyphenyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6118244.png)
